

YM-58483: A Comparative Guide to a Key SOCE Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-58483

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **YM-58483** (also known as BTP2), a potent and selective store-operated calcium entry (SOCE) inhibitor, with other commonly used SOCE inhibitors. By presenting key performance data, detailed experimental protocols, and a visual representation of the underlying signaling pathway, this document aims to equip researchers with the necessary information to make informed decisions about the most suitable SOCE inhibitor for their experimental needs.

Performance Comparison of SOCE Inhibitors

The efficacy of SOCE inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC₅₀), which varies depending on the cell type and experimental conditions. The following tables summarize the IC₅₀ values of **YM-58483** and other notable SOCE inhibitors, providing a quantitative basis for comparison.

Inhibitor	Cell Type	Assay Condition	IC50 (nM)	Reference
YM-58483 (BTP2)	Jurkat T cells	Thapsigargin-induced Ca ²⁺ influx	100	[1] [2]
RBL-2H3 cells	DNP antigen-induced histamine release	460		
RBL-2H3 cells	DNP antigen-induced leukotriene production	310		
Human peripheral blood cells	PHA-stimulated IL-5 production	125		
Human peripheral blood cells	PHA-stimulated IL-13 production	148		
Murine Th2 T cell clone (D10.G4.1)	Conalbumin-stimulated IL-4 and IL-5 production	~100	[1]	
Synta-66	Jurkat T cells	SOCE Inhibition	~1000	[3]
RBL cells	SOCE Inhibition	1400	[3]	
Vascular Smooth Muscle Cells (VSMCs)	SOCE Inhibition	~26	[3]	
Human Umbilical Vein Endothelial Cells (HUVECs)	SOCE Inhibition	~26	[3]	

GSK-7975A	HEK293 cells (overexpressing Orai1/STIM1)	Patch clamp	4100	[4]
	HEK293 cells (overexpressing Orai3/STIM1)	Patch clamp	3800	[4]
RBL-2H3 cells	Thapsigargin- induced Ca ²⁺ entry	800	[4]	
SKF-96365	Rat peritoneal mast cells	Patch clamp (Fura-2)	4000	
Jurkat E6-1 lymphocytes	Fluorescence assay (Indo-1)	12000		
2-APB	-	IP3 receptor inhibition	42000	[5]

Table 1: Comparative IC₅₀ Values of Various SOCE Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC₅₀) of **YM-58483** and other common SOCE inhibitors across different cell lines and experimental setups. Lower IC₅₀ values indicate higher potency.

Selectivity Profile

An ideal inhibitor should demonstrate high selectivity for its target to minimize off-target effects. **YM-58483** is known for its selectivity for SOC channels over voltage-operated Ca²⁺ channels[2].

Inhibitor	Selectivity Notes	Reference
YM-58483 (BTP2)	Inhibits Ca ²⁺ influx through SOC channels 30-fold more potently than through voltage-operated Ca ²⁺ channels. However, it has been reported to activate TRPM4 channels, which can indirectly inhibit SOCE by causing membrane depolarization.	[2][6]
Synta-66	Considered a potent and highly selective inhibitor of SOCE and ICRAAC activation. It does not appear to affect STIM1 puncta formation, suggesting it acts downstream of STIM1 oligomerization.	[6]
GSK-7975A	Shows little selectivity between Orai1 and Orai3. It does not affect STIM1-STIM1 oligomerization or STIM1-Orai1 interaction.	[4]
SKF-96365	A non-selective cation channel blocker that also inhibits TRP channels and T-type Ca ²⁺ channels.	[7]
2-APB	Exhibits complex, concentration-dependent effects, including both potentiation and inhibition of CRAC channels. It can also inhibit IP3 receptors.	[5]

Table 2: Selectivity Profiles of Common SOCE Inhibitors. This table provides an overview of the known selectivity of **YM-58483** and its alternatives, highlighting potential off-target effects.

Experimental Protocols

Accurate and reproducible experimental design is paramount in pharmacological studies. Below is a detailed protocol for a common method used to assess the efficacy of SOCE inhibitors.

Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2 Calcium Imaging

This protocol describes the measurement of SOCE in cultured cells using the ratiometric calcium indicator Fura-2 AM, with thapsigargin used to deplete intracellular calcium stores.

Materials:

- Cells of interest (e.g., Jurkat T cells, HEK293 cells)
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) with and without Ca^{2+}
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Thapsigargin
- SOCE inhibitor of interest (e.g., **YM-58483**)
- Dimethyl sulfoxide (DMSO)
- Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

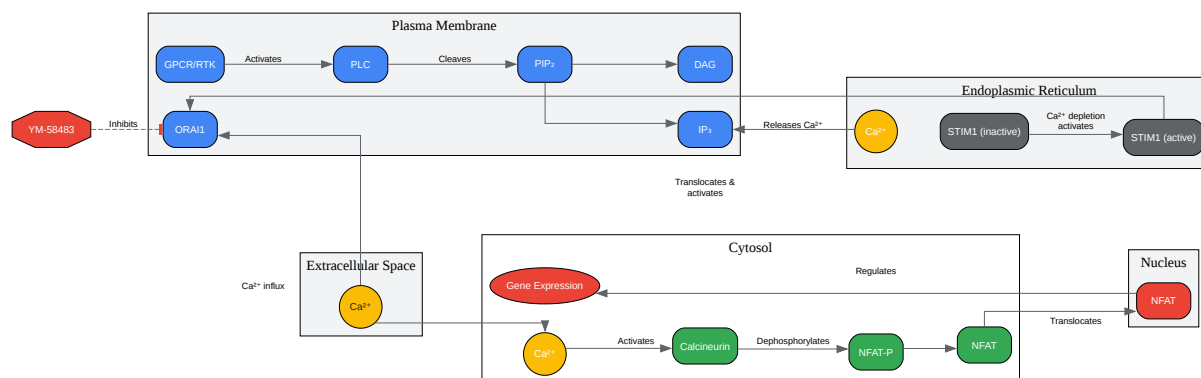
Procedure:

- Cell Preparation:
 - Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere overnight.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO, and then diluting in serum-free HBSS (with Ca²⁺) to a final concentration of 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127.
 - Aspirate the culture medium from the cells and wash once with HBSS (with Ca²⁺).
 - Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
 - After incubation, wash the cells twice with HBSS (with Ca²⁺) to remove extracellular dye.
- Baseline Fluorescence Measurement:
 - Replace the wash buffer with Ca²⁺-free HBSS.
 - Place the cells on the fluorescence imaging system and record the baseline ratio of Fura-2 fluorescence (F340/F380) for 2-5 minutes.
- Store Depletion and Inhibitor Application:
 - To deplete intracellular calcium stores, add thapsigargin (typically 1-2 μ M final concentration) to the Ca²⁺-free HBSS. This will cause a transient increase in intracellular calcium due to release from the endoplasmic reticulum.
 - At this stage, or prior to thapsigargin addition, add the SOCE inhibitor (e.g., **YM-58483**) at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.
- Measurement of SOCE:
 - Once the intracellular calcium levels have returned to baseline or stabilized, add HBSS containing Ca²⁺ (typically 1-2 mM final concentration) to the cells.

- Record the subsequent increase in the F340/F380 ratio, which represents SOCE.
- Data Analysis:
 - Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio after the addition of extracellular Ca^{2+} .
 - Compare the SOCE in inhibitor-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.
 - Generate dose-response curves by testing a range of inhibitor concentrations to calculate the IC_{50} value.

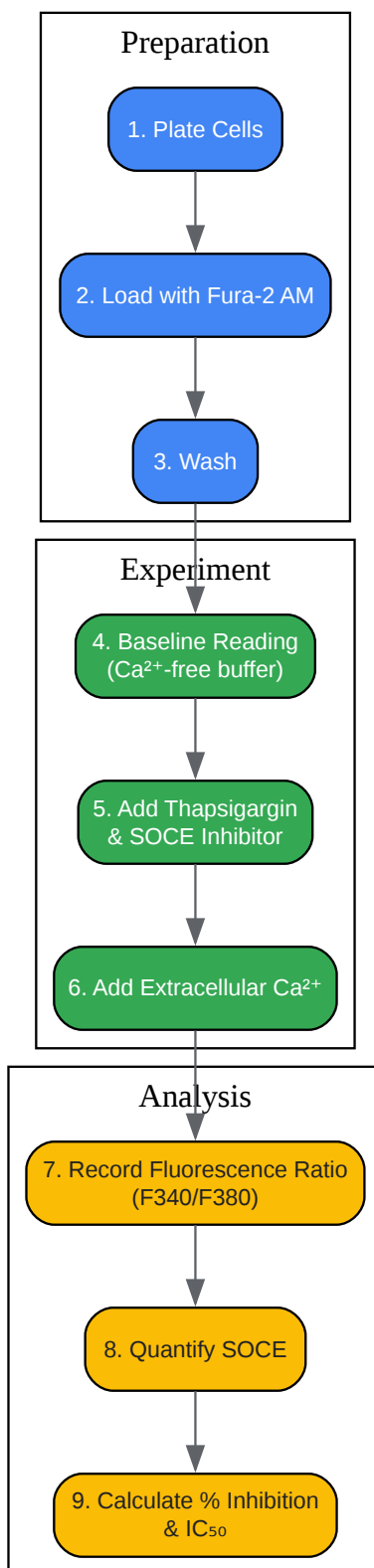
Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action of SOCE inhibitors, the following diagrams illustrate the SOCE signaling pathway and a typical experimental workflow for inhibitor testing.



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Figure 1. SOCE Signaling Pathway and the action of **YM-58483**.



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- To cite this document: BenchChem. [YM-58483: A Comparative Guide to a Key SOCE Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682358#ym-58483-as-an-alternative-to-other-soce-inhibitors]

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